JNJ-1250132

Description

Properties

CAS No. |

240805-96-3 |

|---|---|

Molecular Formula |

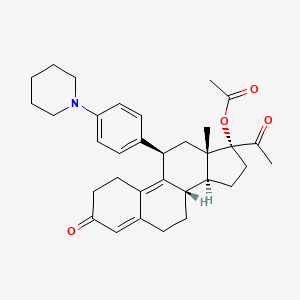

C33H41NO4 |

Molecular Weight |

515.7 g/mol |

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-(4-piperidin-1-ylphenyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C33H41NO4/c1-21(35)33(38-22(2)36)16-15-30-28-13-9-24-19-26(37)12-14-27(24)31(28)29(20-32(30,33)3)23-7-10-25(11-8-23)34-17-5-4-6-18-34/h7-8,10-11,19,28-30H,4-6,9,12-18,20H2,1-3H3/t28-,29+,30-,32-,33-/m0/s1 |

InChI Key |

AFUBKIQQSUBSGF-LNAXGRFASA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-1250132; JNJ 1250132; JNJ1250132. |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-1250132: A Technical Overview of its Progesterone Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator characterized by its high-affinity binding to the progesterone receptor and its subsequent antagonist effects.[1] This technical guide provides a comprehensive overview of the core progesterone receptor antagonist activity of this compound, summarizing key quantitative data, outlining experimental methodologies for cited experiments, and visualizing relevant biological pathways and workflows.

Core Progesterone Receptor Antagonist Activity

This compound distinguishes itself through a unique mechanism of action. While it is a high-affinity ligand for the progesterone receptor, comparable to mifepristone, its functional effects diverge.[1] In cell-free DNA binding assays, this compound inhibits the binding of the human progesterone receptor to its response element on DNA, a characteristic it shares with onapristone.[1] However, proteolytic analysis reveals that this compound induces a receptor conformation more akin to that caused by mifepristone, which typically promotes DNA binding.[1] This dual nature suggests a novel clinical profile for this compound.[1]

Furthermore, this compound exhibits cross-reactivity with other steroid receptors and functions as a glucocorticoid antagonist in vivo, similar to mifepristone.[1]

Quantitative Data

The following table summarizes the available quantitative data for the progesterone receptor antagonist activity of this compound.

| Parameter | Value | Receptor | Assay Type | Source |

| IC50 | 1.3 nM | Progesterone Receptor (PR) | Not Specified | [2][3][4] |

Experimental Protocols

While the precise, detailed experimental protocols for the studies conducted on this compound are not publicly available in their entirety, this section provides representative methodologies for the key experiments cited in the primary literature. These protocols are based on established techniques in the field.

Progesterone Receptor Binding Assay

This assay determines the affinity of a compound for the progesterone receptor.

Objective: To determine the IC50 value of this compound for the progesterone receptor.

Principle: A competitive binding assay is performed using a radiolabeled progestin (e.g., [³H]-progesterone) and a source of progesterone receptors (e.g., cell lysates from T47D cells or purified recombinant PR). The ability of this compound to displace the radiolabeled ligand is measured.

Materials:

-

Test compound (this compound)

-

Radiolabeled ligand ([³H]-progesterone)

-

Progesterone Receptor source (e.g., T47D cell lysate)

-

Wash buffers

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound.

-

In a multi-well plate, combine the progesterone receptor preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of this compound.

-

Include control wells with no competitor and wells with a high concentration of unlabeled progesterone for determining total and non-specific binding, respectively.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., by filtration through a glass fiber filter).

-

Wash the filters to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Inhibition of Progestin-Inducible Alkaline Phosphatase Gene Expression in T47D Cells

This cell-based assay assesses the functional antagonist activity of a compound.

Objective: To evaluate the ability of this compound to inhibit progesterone-induced gene expression.

Principle: T47D human breast cancer cells endogenously express the progesterone receptor and respond to progestins by increasing the expression of alkaline phosphatase. An antagonist will block this induction.

Materials:

-

T47D human breast cancer cells

-

Cell culture medium and supplements

-

Progestin agonist (e.g., R5020)

-

Test compound (this compound)

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

Plate reader

Procedure:

-

Plate T47D cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of a progestin agonist in the presence of varying concentrations of this compound.

-

Include control wells with vehicle only, agonist only, and antagonist only.

-

Incubate the cells for a sufficient period to allow for gene expression and protein production (e.g., 48-72 hours).

-

Lyse the cells to release the alkaline phosphatase.

-

Add the alkaline phosphatase substrate to the cell lysates.

-

Measure the absorbance of the product at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition of alkaline phosphatase activity at each concentration of this compound and determine the IC50 value.

Inhibition of Gestation in Rats

This in vivo assay evaluates the antifertility effects of a progesterone receptor antagonist.

Objective: To determine the efficacy of this compound in preventing pregnancy in rats.

Principle: Progesterone is essential for the maintenance of pregnancy. A progesterone receptor antagonist will disrupt this hormonal support, leading to termination of gestation.

Materials:

-

Timed-pregnant female rats

-

Test compound (this compound)

-

Vehicle for administration

Procedure:

-

House mated female rats individually. The day a vaginal plug is observed is designated as day 1 of pregnancy.

-

Administer this compound or vehicle to groups of pregnant rats during a critical period of gestation (e.g., days 8-10).

-

Monitor the animals daily for signs of toxicity.

-

On a later day of gestation (e.g., day 15 or 20), euthanize the animals and examine the uterine horns for the presence of viable fetuses, resorption sites, and implantation sites.

-

Calculate the percentage of animals with complete termination of pregnancy at each dose of this compound.

Inhibition of Progesterone-Dependent Endometrial Transformation in Rabbits

This in vivo model assesses the anti-progestational effect on the uterus.

Objective: To evaluate the ability of this compound to inhibit the progesterone-induced changes in the rabbit endometrium.

Principle: In estrogen-primed immature female rabbits, progesterone induces a characteristic secretory transformation of the endometrium. A progesterone receptor antagonist will block these changes.

Materials:

-

Immature female rabbits

-

Estrogen (e.g., estradiol benzoate)

-

Progesterone

-

Test compound (this compound)

-

Vehicle for administration

Procedure:

-

Prime immature female rabbits with daily injections of estrogen for several days.

-

Following estrogen priming, administer progesterone daily for a set period.

-

Co-administer this compound or vehicle with the progesterone injections.

-

At the end of the treatment period, euthanize the animals and collect uterine tissue.

-

Process the uterine tissue for histological examination.

-

Score the degree of endometrial transformation based on glandular development and secretory activity (e.g., using the McPhail scale).

-

Compare the endometrial scores of the this compound-treated groups to the control group to determine the extent of inhibition.

Visualizations

Signaling Pathway

Caption: Antagonistic action of this compound on progesterone receptor signaling.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. Molecular properties and preclinical pharmacology of this compound, a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

JNJ-1250132: A Technical Guide to a Novel Steroidal Progestin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1250132 is a potent, steroidal progestin antagonist developed by Johnson & Johnson. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, receptor binding profile, and key preclinical findings. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of progesterone receptor modulators. This compound distinguishes itself from other steroidal antagonists through its unique mechanism of inhibiting the binding of the progesterone receptor to DNA, a characteristic it shares with onapristone. However, its induction of a receptor conformation similar to that of mifepristone, which typically promotes DNA binding, suggests a novel and complex mode of action. This guide presents available quantitative data in structured tables, details representative experimental protocols for its evaluation, and provides visualizations of its signaling pathway and experimental workflows.

Core Compound Properties and Mechanism of Action

This compound is a high-affinity ligand for the progesterone receptor (PR). Its primary mechanism of action as a PR antagonist involves the inhibition of progestin-induced gene expression. A key feature of this compound is its ability to inhibit the binding of the human progesterone receptor to its corresponding progesterone response element (PRE) on DNA in cell-free assays. This action is similar to the antagonist onapristone. However, proteolytic analysis reveals that this compound induces a receptor conformation more akin to that caused by mifepristone, a compound known to promote the binding of the receptor to DNA. This suggests a unique dual-action mechanism that may contribute to a distinct clinical profile.

Signaling Pathway

The proposed signaling pathway for this compound's antagonist activity at the progesterone receptor is depicted below.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its receptor binding affinity.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) | Notes |

| Progesterone Receptor (PR) | 1.3 | Orally active and potent antagonist. |

| Glucocorticoid Receptor (GR) | 0.50 | Potent competitive inhibitor. |

| Androgen Receptor (AR) | 5.6 | Competitive inhibitor. |

| Estrogen Receptor (ER) | >3000 | Weak inhibitor. |

Data compiled from publicly available sources.

Table 2: Preclinical Efficacy of this compound

| Preclinical Model | Effect | Comparison |

| T47D Human Breast Cancer Cells | Inhibition of progestin-inducible alkaline phosphatase gene expression | - |

| T47D Human Breast Cancer Cells | Inhibition of in vitro proliferation | - |

| Rat Model | Inhibition of gestation | Efficacy comparable to mifepristone. |

| Rabbit Model | Inhibition of progesterone-dependent endometrial transformation | Efficacy comparable to mifepristone. |

| In Vivo Glucocorticoid Activity | Glucocorticoid antagonist | Similar to mifepristone. |

Data compiled from publicly available sources.

Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at the time of this writing.

Experimental Protocols

The following sections detail representative experimental protocols for the key assays used to characterize progesterone receptor modulators like this compound. These are intended to be illustrative, and the specific protocols used in the original studies may have varied.

Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the progesterone receptor.

Methodology:

-

Receptor Preparation: Prepare a source of progesterone receptor, typically from the cytosol of T47D cells or using a purified recombinant human PR.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]promegestone) and a range of concentrations of the test compound (this compound). Include control wells with only the radioligand (for total binding) and with the radioligand plus a high concentration of a non-radiolabeled progestin (for non-specific binding).

-

Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Progestin-Inducible Alkaline Phosphatase (ALP) Gene Expression Assay in T47D Cells

This functional assay measures the ability of a compound to antagonize progestin-induced gene expression.[1][2][3][4]

Methodology:

-

Cell Culture: Culture T47D human breast cancer cells in appropriate media until they reach a suitable confluency.

-

Treatment: Treat the cells with a known concentration of a progestin agonist (e.g., R5020) in the presence of varying concentrations of this compound for a specified period (e.g., 24-72 hours).[1][3] Include appropriate controls (vehicle, agonist alone).

-

Cell Lysis: After treatment, wash the cells and lyse them to release cellular contents, including the induced alkaline phosphatase.

-

ALP Activity Measurement: Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Plot the percentage of agonist-induced ALP activity against the concentration of this compound to determine its inhibitory potency (IC50).

Cell-Free DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly assesses the ability of the PR-ligand complex to bind to a specific DNA sequence (PRE).

Methodology:

-

Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide containing the progesterone response element (PRE) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Binding Reaction: Incubate purified progesterone receptor with the labeled PRE probe in a binding buffer. In separate reactions, pre-incubate the receptor with a progestin agonist, this compound, or other antagonists before adding the probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the labeled DNA by autoradiography or fluorescence imaging. A shift in the mobility of the probe indicates the formation of a protein-DNA complex.

-

Analysis: Compare the intensity of the shifted band in the presence of different ligands to determine the effect of this compound on PR-DNA binding.

Proteolytic Analysis of Progesterone Receptor Conformation

This assay provides insights into the conformational changes of the progesterone receptor upon ligand binding.[5]

Methodology:

-

Ligand Binding: Incubate purified progesterone receptor with a saturating concentration of the ligand of interest (e.g., progesterone, mifepristone, this compound).

-

Limited Proteolysis: Subject the receptor-ligand complexes to limited digestion with a protease (e.g., trypsin, chymotrypsin) for various time points. The conformational state of the receptor will determine its susceptibility to cleavage, resulting in a specific pattern of protein fragments.

-

SDS-PAGE and Western Blotting: Stop the digestion and separate the protein fragments by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a membrane and detect the fragments using antibodies specific to different domains of the progesterone receptor (Western blotting).

-

Analysis: Analyze the resulting fragmentation patterns. Different ligands will induce distinct conformations, leading to different patterns of proteolytic cleavage.

In Vivo Model: Inhibition of Gestation in Rats

This model assesses the in vivo antagonist activity of a compound on pregnancy maintenance.[6]

Methodology:

-

Mating and Treatment: Mate female rats and confirm pregnancy (e.g., by presence of a vaginal plug, designated as day 1 of gestation).

-

Dosing: Administer this compound orally or via another appropriate route at various dose levels for a specified period during early gestation (e.g., days 6-8).

-

Observation: Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding).

-

Endpoint: At a later time point (e.g., day 14), euthanize the animals and examine the uterine horns for the presence or absence of implantation sites and viable fetuses.

-

Analysis: Determine the dose of this compound required to inhibit gestation in a certain percentage of the animals (e.g., ED50).

In Vivo Model: Inhibition of Progesterone-Dependent Endometrial Transformation in Rabbits

This classic model (McPhail test) evaluates the progestational or anti-progestational activity of a compound on the uterine endometrium.[7][8][9]

Methodology:

-

Animal Preparation: Use immature female rabbits that have been ovariectomized.

-

Estrogen Priming: Prime the animals with daily injections of estrogen for several days to induce a proliferative endometrium.

-

Treatment: Following estrogen priming, administer a standard dose of progesterone daily to a control group to induce endometrial transformation. Administer the same dose of progesterone concurrently with different doses of this compound to the test groups.

-

Tissue Collection: After the treatment period, euthanize the animals and collect the uteri.

-

Histological Evaluation: Fix, section, and stain the uterine tissue for histological examination.

-

Scoring: Score the degree of endometrial transformation based on the development of the endometrial glands using a standardized scale (e.g., the McPhail scale).

-

Data Analysis: Compare the endometrial scores of the this compound-treated groups to the progesterone-only control group to determine the extent of antagonism.

Conclusion

This compound is a potent steroidal progesterone receptor antagonist with a unique molecular pharmacology. Its ability to inhibit PR-DNA binding, despite inducing a mifepristone-like receptor conformation, sets it apart from other PR modulators and suggests a complex mechanism of action that warrants further investigation. The preclinical data indicate its efficacy in blocking progestin action both in vitro and in vivo, with a potency comparable to mifepristone. The cross-reactivity with the glucocorticoid receptor is a noteworthy characteristic shared with other steroidal antagonists. This technical guide provides a foundational understanding of this compound for the scientific community, highlighting its key attributes and providing a framework for its further study and potential therapeutic applications. The lack of publicly available pharmacokinetic data represents a significant gap in the comprehensive understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 5. Determination of conformational changes in the progesterone receptor using ELISA-like assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.umass.edu [people.umass.edu]

- 7. The effect of progestin on rabbit endometrial aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone-regulated changes in transcriptional events in rabbit uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Synthesis of JNJ-1250132: A Steroidal Progesterone Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator that has been investigated for its potential therapeutic applications in hormone-dependent conditions such as endometriosis, uterine fibroids, and breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound. It details its unique mechanism of action, which involves the inhibition of progesterone receptor binding to DNA, and presents key preclinical data in structured tables. Furthermore, this document outlines detailed experimental protocols for the core assays used to characterize this compound and includes visualizations of the progesterone receptor signaling pathway and generalized experimental workflows.

Introduction

The progesterone receptor (PR) is a key mediator of progesterone signaling and plays a critical role in reproductive health and the pathophysiology of various diseases, including hormone-responsive cancers. The development of selective progesterone receptor modulators (SPRMs) has been a significant focus of pharmaceutical research, aiming to achieve tissue-specific agonist or antagonist effects while minimizing off-target side effects. This compound emerged from such a discovery program as a high-affinity ligand for the progesterone receptor with potent antagonist properties.[1] It also exhibits some cross-reactivity as a glucocorticoid antagonist, a characteristic shared with other steroidal PR modulators like mifepristone.[1]

A distinguishing feature of this compound is its mechanism of action. While it induces a receptor conformation similar to that of mifepristone, which typically promotes receptor binding to DNA, this compound, in contrast, inhibits the binding of the human progesterone receptor to its progesterone response element (PRE) on DNA in vitro.[1] This mode of action is more akin to that of onapristone.[1] This unique combination of properties suggests a potentially novel clinical profile for this compound.

Discovery

The discovery of this compound was part of a broader effort to identify and characterize novel steroidal and non-steroidal progesterone receptor modulators. The development of SPRMs with an 11β-aryl substituent was a key strategy in the design of potent progesterone antagonists. The specific structure-activity relationships that led to the selection of the 4-piperidin-1-ylphenyl substituent at the 11β position of the 19-norprogesterone scaffold of this compound have not been detailed in publicly available literature, but it is the result of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis

A detailed, step-by-step synthesis of this compound has not been published in the peer-reviewed literature. However, based on the synthesis of structurally similar 11β-aryl-19-norprogesterone derivatives, such as Ulipristal Acetate (CDB-2914), a plausible synthetic route can be outlined. The core of the synthesis involves the stereoselective introduction of the 11β-aryl group and subsequent modifications of the steroid backbone.

A likely synthetic approach would start from a commercially available steroid precursor, such as 19-nortestosterone. The synthesis would involve the following key transformations:

-

Protection of the 3-keto and 20-keto groups: This is typically achieved by forming ketals, for example, using ethylene glycol in the presence of an acid catalyst.

-

Epoxidation of the Δ⁵(¹⁰) double bond: This creates a reactive epoxide intermediate.

-

Grignard reaction for 11β-aryl introduction: A Grignard reagent, prepared from 1-(4-bromophenyl)piperidine, would be used to open the epoxide ring, introducing the 11β-(4-piperidin-1-ylphenyl) group. This reaction is often catalyzed by a copper(I) salt to favor 1,6-conjugate addition.

-

Deprotection and dehydration: The ketal protecting groups are removed under acidic conditions, which also facilitates dehydration to re-form the Δ⁴,⁹-diene system.

-

Acetylation of the 17α-hydroxyl group: The final step would be the acetylation of the 17α-hydroxyl group, typically using acetic anhydride or acetyl chloride, to yield this compound.

Preclinical Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates high-affinity binding to the progesterone receptor and potent antagonist activity in cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| Progesterone Receptor Binding | - | High Affinity Ligand | Data not specified | [1] |

| Alkaline Phosphatase Gene Expression | T47D Human Breast Cancer Cells | Inhibition of progestin-inducible expression | Potent Antagonist | [1] |

| Cell Proliferation | T47D Human Breast Cancer Cells | Inhibition of in vitro proliferation | Effective Inhibitor | [1] |

| DNA Binding Assay | Cell-free | Inhibition of PR binding to PRE | Inhibits DNA binding | [1] |

In Vivo Activity

In vivo studies in animal models have confirmed the progesterone antagonist activity of this compound.

Table 2: In Vivo Activity of this compound

| Animal Model | Assay | Endpoint | Result | Reference |

| Rat | Gestation Inhibition | Termination of pregnancy | Efficacy comparable to mifepristone | [1] |

| Rabbit | Endometrial Transformation | Inhibition of progesterone-dependent transformation | Efficacy comparable to mifepristone | [1] |

| - | Glucocorticoid Antagonism | - | Exhibits in vivo glucocorticoid antagonist activity | [1] |

Experimental Protocols

Progesterone Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the test compound for the progesterone receptor. This typically involves incubating a source of progesterone receptor (e.g., recombinant human PR or cytosol from PR-expressing cells) with a radiolabeled progestin (e.g., [³H]R5020) in the presence of varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Alkaline Phosphatase Induction Assay in T47D Cells

T47D human breast cancer cells, which endogenously express the progesterone receptor, are used to assess the functional agonist or antagonist activity of compounds.

-

Cell Culture: T47D cells are maintained in appropriate growth medium. For the assay, cells are plated in multi-well plates and allowed to attach.

-

Hormone Treatment: The cells are then treated with a progestin agonist (e.g., R5020) in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Lysis and Enzyme Assay: After treatment, the cells are lysed, and the alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: The ability of this compound to inhibit the progestin-induced increase in alkaline phosphatase activity is quantified to determine its antagonist potency.

Rat Gestation Inhibition Assay

This in vivo assay evaluates the ability of a compound to terminate pregnancy in rats.

-

Mating: Female rats are mated with fertile males. Day 1 of gestation is confirmed by the presence of sperm in a vaginal smear.

-

Compound Administration: this compound is administered orally or via injection at various doses on specific days of gestation (e.g., days 6-8).

-

Observation: The animals are observed daily for signs of pregnancy termination (e.g., vaginal bleeding).

-

Endpoint: On a later day of gestation (e.g., day 14), the animals are euthanized, and the uterine horns are examined for the presence or absence of implantation sites and viable fetuses. The effective dose (ED₅₀) for pregnancy termination is then calculated.

Rabbit Endometrial Transformation Assay (McPhail Test)

This classic assay assesses the progestational or anti-progestational activity of a compound on the uterine endometrium of immature female rabbits.

-

Priming: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Treatment: The rabbits are then treated with progesterone to induce secretory transformation of the endometrium. Concurrently, different doses of this compound are administered.

-

Histological Examination: After the treatment period, the animals are euthanized, and the uteri are collected, fixed, sectioned, and stained. The degree of endometrial glandular proliferation and secretion is scored histologically (e.g., using the McPhail scale).

-

Data Analysis: The ability of this compound to inhibit the progesterone-induced endometrial transformation is determined.

Visualizations

Progesterone Receptor Signaling Pathway

Caption: Canonical Progesterone Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for In Vitro Antagonist Assay

Caption: Generalized workflow for an in vitro progesterone receptor antagonist assay.

Conclusion

This compound is a potent steroidal progesterone receptor modulator with a unique mechanism of action that differentiates it from other SPRMs. Its high affinity for the progesterone receptor, coupled with its ability to inhibit receptor-DNA binding, underscores its potential as a therapeutic agent. The preclinical data demonstrate its efficacy as a progesterone antagonist in both in vitro and in vivo models. While the detailed discovery and synthesis pathways are not fully in the public domain, the information available provides a strong foundation for understanding the scientific basis for its development. Further research and clinical investigation would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in human diseases.

References

Preclinical Pharmacology of JNJ-1250132: Information Not Publicly Available

A comprehensive search for the preclinical pharmacology of the compound designated JNJ-1250132 has yielded no publicly available data. As a result, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be provided at this time.

Searches for "this compound preclinical pharmacology," "this compound mechanism of action," "this compound in vitro studies," "this compound in vivo models," and "this compound binding affinity and functional activity," as well as variations of the compound name, did not return any specific information. The search results did, however, contain information on other Johnson & Johnson (JNJ) compounds, such as JNJ-37822681, a dopamine D2 receptor antagonist[1], JNJ-47965567, a P2X7 receptor antagonist[2], and JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor[3]. This indicates that while preclinical data on other JNJ compounds are accessible in the public domain, information regarding this compound is not.

It is possible that this compound is an internal compound designation that has not yet been disclosed in scientific publications or at conferences. Pharmaceutical companies often use internal codes for compounds during early-stage development, and details are only made public once significant milestones are reached, such as the filing of a patent application or the initiation of clinical trials.

Without any primary or secondary literature sources describing the preclinical pharmacology of this compound, it is impossible to fulfill the core requirements of the request, which include the summarization of quantitative data, the detailing of experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific literature, patent databases, and clinical trial registries for any future disclosures related to this compound. It is also recommended to verify the compound designation for any potential typographical errors.

References

- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of Novel Compounds on T47D Breast Cancer Cell Proliferation: A Methodological Guide

Absence of Data on JNJ-1250132: As of November 2025, a comprehensive search of publicly available scientific literature and technical databases did not yield specific information regarding the compound "this compound" and its effects on the T47D cell line. Therefore, this guide provides a robust framework for evaluating the anti-proliferative effects of a hypothetical novel compound on the T47D human breast cancer cell line, outlining established experimental protocols, data presentation standards, and relevant signaling pathways.

Introduction to the T47D Cell Line

The T47D cell line is a widely utilized model in breast cancer research. Originating from the pleural effusion of a 54-year-old female patient with an infiltrating ductal carcinoma, these cells are of an epithelial-like morphology.[1] T47D cells are particularly valuable for studying hormone-responsive breast cancers as they express receptors for estrogen, progesterone, and other steroids.[1][2] A key characteristic is that their progesterone receptor expression is not regulated by estradiol, distinguishing them from other breast cancer cell lines like MCF-7.[1][3] Genetically, T47D cells are hypotriploid and exhibit mutations in key genes such as TP53 and PIK3CA, which activate the PI3K/AKT signaling pathway, a critical driver of cell proliferation and survival.[4]

Experimental Protocols

A systematic investigation into the effects of a novel compound on T47D cell proliferation involves a series of well-defined experiments. Below are detailed methodologies for key assays.

T47D Cell Culture and Maintenance

-

Growth Medium: T47D cells are typically cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS), insulin (e.g., 0.2 IU/mL), and antibiotics (e.g., 100 IU/mL penicillin and 100 µg/mL streptomycin).[5]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: When cells reach 80-90% confluency, they are subcultured. The cell layer is briefly rinsed with a phosphate-buffered saline (PBS) solution to remove any residual serum that could inhibit trypsin. A solution of Trypsin-EDTA is then added to detach the cells from the flask. The trypsin is subsequently neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture vessels.[6]

Cell Proliferation (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, proliferation.

-

Seeding: T47D cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with the novel compound at various concentrations for specific time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compound on the cell cycle distribution.

-

Cell Preparation: T47D cells are seeded and treated with the compound for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram reveals the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[5]

Apoptosis Assay

Annexin V/PI staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure: Treated T47D cells are harvested and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension, which is then incubated in the dark.[7]

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Assay | Parameter Measured | Example Result for Hypothetical Compound |

| MTT Assay | IC50 (Concentration inhibiting 50% of cell growth) | 10 µM (at 48 hours) |

| Cell Cycle Analysis | Percentage of cells in each phase (Control vs. Treated) | G2/M phase arrest: 60% in treated vs. 15% in control |

| Apoptosis Assay | Percentage of apoptotic cells (Control vs. Treated) | 40% apoptotic cells in treated vs. 5% in control |

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

References

- 1. T47D Cells [cytion.com]

- 2. T47D Cell Line - Creative Biogene [creative-biogene.com]

- 3. T-47D - Wikipedia [en.wikipedia.org]

- 4. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

No Publicly Available In Vivo Studies Identified for JNJ-1250132 in Rats

A comprehensive search for in vivo studies of a compound designated JNJ-1250132 in rats has yielded no specific publicly available scientific literature, clinical trial data, or regulatory documents. This suggests that "this compound" may be an internal development code, a misidentified compound, or a molecule that has not been the subject of published research under this identifier.

The initial search strategy aimed to identify key preclinical data regarding the pharmacokinetics, pharmacodynamics, efficacy, and toxicology of this compound in rat models. However, the search results did not contain any specific studies for this compound. The retrieved information pertained to other Johnson & Johnson compounds or provided general guidance on conducting in vivo research in rodents.

Without access to primary research articles or other forms of public disclosure for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

It is recommended that the user verify the compound identifier. If "this compound" is a typographical error and a different, publicly researched compound is of interest, providing the correct identifier will allow for a renewed and targeted search of the scientific literature. Once relevant studies are identified, a comprehensive technical guide conforming to the user's original request for detailed data presentation, experimental methodologies, and visual diagrams can be generated.

Unable to Retrieve Data for JNJ-1250132

An extensive search for the molecular properties of "JNJ-1250132" has yielded no specific information corresponding to this identifier. The lack of publicly available data may be attributed to several factors:

-

Typographical Error: The identifier "this compound" may contain a typographical error.

-

Discontinued or Early-Stage Compound: The compound may have been discontinued in early-stage development, resulting in limited or no published data.

-

Confidential Internal Designation: The identifier might be an internal code used by Janssen (the pharmaceutical company of Johnson & Johnson, abbreviated as JNJ) that has not been disclosed in public forums or scientific literature.

The search results did provide information on various other JNJ compounds, but in the absence of specific data for this compound, it is not possible to generate the requested in-depth technical guide. This includes the inability to provide quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this specific molecule.

Further clarification of the compound identifier is necessary to proceed with this request.

JNJ-1250132: A Technical Guide on Steroid Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cross-reactivity profile of JNJ-1250132, a steroidal progesterone receptor (PR) modulator. The document summarizes available data on its interaction with other steroid hormone receptors, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Introduction

This compound is a potent, steroidal antagonist of the progesterone receptor.[1] Understanding its cross-reactivity with other steroid receptors, such as the glucocorticoid (GR), androgen (AR), mineralocorticoid (MR), and estrogen receptors (ER), is critical for evaluating its selectivity, predicting potential off-target effects, and guiding its therapeutic development.

Cross-Reactivity Profile of this compound

Preclinical studies have established that this compound is a high-affinity ligand for the progesterone receptor.[1] Notably, it exhibits cross-reactivity with other steroid receptors, a characteristic comparable to that of the well-characterized steroidal antagonist, mifepristone.[1]

Glucocorticoid Receptor (GR)

This compound has been shown to be a glucocorticoid receptor antagonist in vivo.[1] This antagonistic activity at the GR is a significant aspect of its pharmacological profile and is a key consideration in its clinical application.

Quantitative Binding Affinity Data

| Receptor Family | Target Receptor | This compound Binding/Activity | Reference Compound |

| Progestogen | Progesterone Receptor (PR) | High-affinity antagonist | Progesterone |

| Glucocorticoid | Glucocorticoid Receptor (GR) | Antagonist | Dexamethasone |

| Androgen | Androgen Receptor (AR) | Data not publicly available | Dihydrotestosterone |

| Mineralocorticoid | Mineralocorticoid Receptor (MR) | Data not publicly available | Aldosterone |

| Estrogen | Estrogen Receptor (ER) | Data not publicly available | Estradiol |

Signaling Pathways

The interaction of this compound with the progesterone and glucocorticoid receptors can modulate their respective signaling pathways.

Progesterone Receptor Signaling

This compound, as a PR antagonist, interferes with the canonical progesterone signaling pathway. Typically, progesterone binding to its receptor leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus to regulate gene expression.[2][3] By competitively binding to the PR, this compound prevents these downstream events.

Glucocorticoid Receptor Signaling

As a GR antagonist, this compound blocks the action of endogenous glucocorticoids like cortisol. The canonical GR signaling pathway involves ligand binding in the cytoplasm, dissociation from a chaperone protein complex, nuclear translocation, and binding to glucocorticoid response elements (GREs) to modulate gene transcription.[4][5][6]

References

- 1. Molecular properties and preclinical pharmacology of this compound, a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-7706621, a Dual CDK and Aurora Kinase Inhibitor

Disclaimer: Publicly available information on a compound with the specific designation "JNJ-1250132" is not available. The following application notes and protocols are based on the publicly documented experimental compound JNJ-7706621 , a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases developed by Johnson & Johnson. This information is provided as a representative example for researchers, scientists, and drug development professionals interested in the in vitro evaluation of similar kinase inhibitors.

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically CDKs and Aurora kinases.[1] Aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. JNJ-7706621 has been shown to inhibit the proliferation of various tumor cell lines in vitro, independent of their p53 or retinoblastoma status.[1] The compound induces cell cycle arrest at the G2/M phase, inhibits histone H3 phosphorylation (a marker of Aurora B activity), and can lead to apoptosis at higher concentrations.[1] These application notes provide detailed protocols for the in vitro characterization of JNJ-7706621's activity.

Data Presentation

Table 1: In Vitro Activity of JNJ-7706621

| Target/Assay | Cell Line | IC50 / Effect | Reference |

| CDK1 Kinase Activity | - | Inhibition Observed | [1] |

| Aurora Kinase Activity | - | Inhibition Observed | [1] |

| Cell Proliferation | Various tumor cell lines | Potent inhibition | [1] |

| Normal Human Cell Growth | - | ~10-fold less effective | [1] |

| Cell Cycle Progression | Human tumor cells | G1 delay and G2/M arrest | [1] |

| Histone H3 Phosphorylation | Human tumor cells | Inhibition | [1] |

| Apoptosis | Human tumor cells | Activated | [1] |

| Colony Formation | Human cancer cells | Reduced | [1] |

Signaling Pathway

Caption: JNJ-7706621 inhibits CDK-Cyclin and Aurora Kinases, blocking cell cycle progression.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of JNJ-7706621 against specific CDK and Aurora kinases.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B) and Aurora kinases (e.g., Aurora A, Aurora B).

-

Kinase-specific substrate (e.g., Histone H1 for CDKs, Kemptide for Aurora A).

-

ATP, [γ-³³P]ATP.

-

JNJ-7706621 stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

96-well filter plates.

-

Phosphoric acid wash solution.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of JNJ-7706621 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted JNJ-7706621 or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each JNJ-7706621 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of JNJ-7706621 on the proliferation of tumor cell lines.

Materials:

-

Human tumor cell lines (e.g., HeLa, HCT116).

-

Complete cell culture medium.

-

JNJ-7706621 stock solution.

-

96-well cell culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of JNJ-7706621 in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of JNJ-7706621 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of JNJ-7706621 on cell cycle distribution.

Materials:

-

Human tumor cell line.

-

Complete cell culture medium.

-

JNJ-7706621.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

Propidium iodide (PI)/RNase staining solution.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of JNJ-7706621 or vehicle for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow

Caption: Workflow for the in vitro characterization of a kinase inhibitor like JNJ-7706621.

References

Application Notes and Protocols for JNJ-1250132 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator with a unique mechanism of action. It functions as a high-affinity ligand for the progesterone receptor and also exhibits glucocorticoid antagonist properties. In preclinical studies, this compound has been shown to inhibit the proliferation of human breast cancer cells and modulate progesterone-regulated gene expression. A key characteristic of this compound is its ability to inhibit the binding of the human progesterone receptor to its DNA response element in vitro, distinguishing its molecular pharmacology from other progesterone receptor modulators like mifepristone.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to study its effects on cell proliferation and progesterone receptor signaling.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the progesterone receptor. Upon binding, it induces a receptor conformation that is distinct from that induced by other PR modulators. This conformational change interferes with the receptor's ability to bind to progesterone response elements (PREs) on DNA, thereby inhibiting the transcription of progesterone-responsive genes.[1] This antagonistic action on the progesterone receptor signaling pathway is central to its anti-proliferative effects in hormone-dependent cancer cell lines.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in relevant in vitro assays.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | T47D (human breast cancer) | Progestin-inducible alkaline phosphatase expression | 1.3 nM | [2] |

| Receptor Binding | Progesterone Receptor | Competitive Binding | High Affinity | [1] |

| Receptor Binding | Glucocorticoid Receptor | Competitive Binding | Cross-reactivity comparable to mifepristone | [1] |

Experimental Protocols

Cell Culture

The T47D human breast cancer cell line is a suitable model for studying the effects of this compound.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of this compound on T47D cells.

Materials:

-

T47D cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count T47D cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Protocol 2: Progestin-Inducible Alkaline Phosphatase (AP) Activity Assay

This assay measures the ability of this compound to inhibit progesterone-induced gene expression in T47D cells.

Materials:

-

T47D cells

-

Phenol red-free RPMI-1640 medium supplemented with 5% charcoal-stripped FBS.

-

Progesterone (or a synthetic progestin like R5020)

-

This compound (stock solution in DMSO)

-

Alkaline Phosphatase Assay Kit (containing p-nitrophenyl phosphate (pNPP) substrate)

-

Cell lysis buffer

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding and Steroid Deprivation:

-

Seed T47D cells in a 96-well plate in complete growth medium.

-

Once cells reach ~50% confluency, switch to phenol red-free medium with charcoal-stripped FBS for 24-48 hours to reduce background hormonal effects.

-

-

Treatment:

-

Prepare dilutions of this compound in the steroid-deprived medium.

-

Pre-treat the cells with the this compound dilutions for 1-2 hours.

-

Add a fixed concentration of progesterone (e.g., 10 nM) to induce AP expression. Include wells with progesterone alone and vehicle control.

-

Incubate for 48-72 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.

-

-

AP Activity Measurement:

-

Transfer the cell lysates to a new 96-well plate.

-

Add the pNPP substrate solution from the assay kit.

-

Incubate at room temperature or 37°C (as per kit instructions) until a yellow color develops.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the AP activity.

-

Troubleshooting

-

Low signal in MTT assay: Ensure cells are healthy and metabolically active. Check cell seeding density and incubation times.

-

High background in AP assay: Ensure complete steroid deprivation by using charcoal-stripped serum and phenol red-free medium.

-

Compound precipitation: Check the solubility of this compound in your final culture medium. If precipitation occurs, adjust the stock concentration or the final concentration range.

Safety Precautions

This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

No Publicly Available Data for JNJ-1250132 in Animal Studies

Despite a comprehensive search of publicly available scientific literature and clinical trial registries, no specific information regarding the dosage of JNJ-1250132 in animal studies could be found. This suggests that "this compound" may be an internal development code for a compound that has not yet been described in published research, or the identifier may be inaccurate.

Extensive searches for preclinical data, including dosage, administration routes, pharmacokinetics, and mechanism of action for this compound, yielded no relevant results. Information on this specific compound appears to be confidential or not yet in the public domain.

Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and visualizations of experimental workflows or signaling pathways. The creation of such specific scientific documentation requires access to established experimental results and protocols that are currently unavailable for this compound.

For researchers, scientists, and drug development professionals interested in preclinical animal studies, it is crucial to rely on validated and published data to ensure the accuracy and reproducibility of their work. In the absence of such data for this compound, any attempt to create the requested documentation would be speculative and not based on scientific evidence.

It is recommended to consult internal documentation if "this compound" is a known internal compound or to verify the compound identifier. Should public information become available in the future, a detailed analysis and generation of the requested materials would be possible.

Application Notes and Protocols for Investigating the Interaction of JNJ-1250132 with Cell-Free DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 (also known as JNJ-64619178 or Onametostat) is a highly potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2][3][4]. PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including mRNA splicing, transcriptional regulation, and DNA repair[3][5]. Overexpression of PRMT5 is associated with poor prognosis in several cancers, making it a compelling therapeutic target[6]. This compound acts by binding to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition of its methyltransferase activity[3].

While the primary mechanism of this compound is the inhibition of PRMT5's enzymatic activity, understanding its potential off-target interactions is a critical aspect of its preclinical and clinical development. Cell-free DNA (cfDNA) has emerged as a significant biomarker in oncology for non-invasive cancer detection and monitoring. Investigating the direct interaction between small molecule inhibitors and cfDNA can provide insights into potential non-canonical mechanisms of action or unforeseen off-target effects.

These application notes provide a framework and detailed protocols for researchers to explore the potential binding of this compound to cfDNA. The following sections describe the PRMT5 signaling pathway, a hypothetical experimental workflow to test for cfDNA binding, and detailed protocols for cfDNA isolation and a fluorescence-based binding assay.

PRMT5 Signaling Pathway and the Role of this compound

PRMT5 exerts its influence on cellular function through the methylation of a diverse range of substrates. Inhibition of PRMT5 by this compound disrupts these downstream pathways, leading to anti-tumor effects.

Quantitative Data Summary

As the direct binding of this compound to cfDNA is a novel research question, no public data is available. The table below serves as a template for researchers to populate with their experimental findings. For context, the known inhibitory concentration for its primary target, PRMT5, is included.

| Parameter | Target | Value | Assay Method | Reference |

| IC50 | PRMT5/MEP50 Complex | 0.14 nM | In vitro enzyme assay | [1][3][4] |

| Kd (Dissociation Constant) | cfDNA | User-defined | e.g., Fluorescence Polarization | User-generated data |

| kon (Association Rate) | cfDNA | User-defined | e.g., Surface Plasmon Resonance | User-generated data |

| koff (Dissociation Rate) | cfDNA | User-defined | e.g., Surface Plasmon Resonance | User-generated data |

Experimental Workflow for cfDNA Binding Assay

The following diagram outlines a logical workflow to investigate the binding of this compound to cfDNA.

Experimental Protocols

Protocol 1: Isolation of Cell-Free DNA from Human Plasma

This protocol describes the extraction of cfDNA from plasma using a commercial silica membrane-based kit.

Materials:

-

Whole blood collected in K2-EDTA or specialized cfDNA collection tubes.

-

Refrigerated centrifuge with swinging-bucket rotor.

-

15 mL and 2 mL microcentrifuge tubes.

-

Commercial cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit).

-

Proteinase K.

-

Buffers as supplied by the kit.

-

Nuclease-free water.

-

Microcentrifuge.

Procedure:

-

Plasma Separation:

-

Centrifuge whole blood at 1,600 x g for 10 minutes at 4°C within 2 hours of collection[7].

-

Carefully transfer the upper plasma layer to a new 15 mL tube, avoiding the buffy coat.

-

Perform a second centrifugation at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris[8].

-

Transfer the supernatant (plasma) to a new tube. The plasma can be used immediately or stored at -80°C.

-

-

cfDNA Extraction:

-

Thaw plasma samples at room temperature.

-

Follow the manufacturer's protocol for the chosen cfDNA extraction kit. A generalized procedure is as follows:

-

To 2-4 mL of plasma, add the specified volume of Proteinase K and lysis buffer. Mix by vortexing.

-

Incubate at 60°C for 30 minutes.

-

Add binding buffer and mix thoroughly.

-

Pass the lysate through the silica spin column by centrifugation.

-

Perform wash steps with the provided wash buffers to remove contaminants.

-

Elute the purified cfDNA with the provided elution buffer or nuclease-free water.

-

-

-

Quantification and Quality Control:

-

Quantify the cfDNA yield using a fluorometric method (e.g., Qubit dsDNA HS Assay).

-

Assess the size distribution of the cfDNA using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). cfDNA typically presents as a peak around 167 bp.

-

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol provides a method to assess the direct binding of this compound to cfDNA using fluorescence polarization. This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

-

Purified cfDNA (from Protocol 1).

-

DNA-intercalating fluorescent dye (e.g., SYBR Green) or a covalent labeling kit (e.g., Cy5 labeling kit).

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2).

-

Black, non-binding surface 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Fluorescently Labeled cfDNA:

-

Dilute the purified cfDNA to a working concentration (e.g., 10 nM) in the Binding Buffer.

-

Add a DNA-intercalating dye at the manufacturer's recommended concentration. This method assumes the binding of this compound does not displace the dye. Alternatively, for more robust results, covalently label the cfDNA with a fluorescent probe.

-

Incubate to allow for stable labeling and confirm labeling efficiency via fluorescence measurement.

-

-

This compound Serial Dilution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution in Binding Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).

-

-

-

Assay Execution:

-

Add a fixed volume of the labeled cfDNA solution to each well of the 384-well plate.

-

Add an equal volume of the this compound serial dilutions to the wells. Include control wells with buffer only (no this compound).

-

Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization in the plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization (mP) as a function of the this compound concentration.

-

Fit the resulting binding curve using a suitable model (e.g., one-site binding) in a data analysis software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

-

Disclaimer

The protocols described herein for the binding of this compound to cell-free DNA are intended for research purposes only. They represent a hypothetical application to investigate potential off-target interactions and are not based on previously published or validated methods for this specific compound. Researchers should perform their own optimization and validation of these protocols for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Onametostat (JNJ-64619178) | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Isolation and Quantification of Plasma Cell-Free DNA Using Different Manual and Automated Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cfDNA Extraction and Quality Control Protocol - CD Genomics [cd-genomics.com]

Application Notes and Protocols: Techniques for Measuring JNJ-1250132 Efficacy

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

JNJ-1250132 is an investigational compound under evaluation for its therapeutic potential. Accurate and reproducible measurement of its efficacy is paramount for advancing its development. These application notes provide a detailed overview of the essential techniques and protocols for assessing the biological activity and therapeutic efficacy of this compound. The following sections will detail the mechanism of action, guide the selection of appropriate in vitro and in vivo models, and provide step-by-step experimental protocols.

Mechanism of Action and Signaling Pathway

To effectively measure the efficacy of this compound, a thorough understanding of its mechanism of action is crucial. This involves identifying its molecular target and the downstream signaling pathways it modulates.

A proposed signaling pathway that could be modulated by a therapeutic compound is depicted below. This diagram illustrates a hypothetical cascade where an external signal activates a receptor, leading to a series of intracellular phosphorylation events culminating in a cellular response.

Application Notes and Protocols: JNJ-1250132 in Endometriosis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of JNJ-1250132, a steroidal progesterone receptor modulator, in research models relevant to endometriosis. Detailed protocols for key experiments are provided to facilitate the investigation of this and similar compounds for the treatment of endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1][2][3] Progesterone resistance is a key feature of endometriosis, making the progesterone receptor (PR) a critical target for therapeutic intervention.[4][5] this compound is a potent, orally active, steroidal progesterone receptor modulator that has demonstrated efficacy in preclinical models relevant to endometriosis.[6] This document outlines its mechanism of action and provides detailed protocols for its evaluation in both in vitro and in vivo models of endometriosis.

Mechanism of Action of this compound

This compound is a high-affinity ligand for the progesterone receptor.[6] Unlike other PR modulators, this compound exhibits a unique mechanism of action by inhibiting the binding of the human progesterone receptor to its DNA response element, a property it shares with onapristone.[6] However, proteolytic analysis suggests that this compound induces a receptor conformation more similar to that induced by mifepristone, which typically promotes receptor binding to DNA.[6] This distinct molecular profile may translate into a novel clinical efficacy and side-effect profile. This compound also demonstrates glucocorticoid antagonist activity in vivo, similar to mifepristone.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Cross-Reactivity

| Receptor | This compound (IC50, nM) | Mifepristone (IC50, nM) |

| Progesterone | 1.2 | 0.7 |

| Glucocorticoid | 4.6 | 1.1 |

| Androgen | 15 | 10 |

| Estrogen | >1000 | >1000 |

| Mineralocorticoid | 200 | 50 |

Data adapted from Allan et al., 2006.[6]

Table 2: In Vitro Functional Activity

| Assay | Cell Line | This compound (IC50, nM) | Mifepristone (IC50, nM) |

| Alkaline Phosphatase Inhibition | T47D | 0.8 | 0.5 |

| Cell Proliferation Inhibition | T47D | 1.5 | 1.0 |

Data adapted from Allan et al., 2006.[6]

Table 3: In Vivo Efficacy

| Animal Model | Endpoint | This compound (ED50, mg/kg) | Mifepristone (ED50, mg/kg) |

| Rat | Gestation Inhibition | 3 | 3 |

| Rabbit | Endometrial Transformation Inhibition | 1 | 1 |

Data adapted from Allan et al., 2006.[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound in endometriosis research models are provided below.

In Vitro Models

In vitro models are essential for studying the cellular and molecular mechanisms of endometriosis and for the initial screening of therapeutic compounds.[7]

Immortalized human endometriotic epithelial (12Z) and stromal (T-HESC) cell lines are commonly used.[8][9]

Protocol:

-

Culture 12Z cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.5 µg/mL puromycin.

-